molecular formula C10H7FN2 B594944 6-Fluoro-2,2'-bipyridine CAS No. 1223063-81-7

6-Fluoro-2,2'-bipyridine

Cat. No.: B594944
CAS No.: 1223063-81-7
M. Wt: 174.178
InChI Key: HAVPRINSIVTMIX-UHFFFAOYSA-N
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Description

6-Fluoro-2,2'-bipyridine is a fluorinated derivative of 2,2'-bipyridine, a fundamental bidentate chelating ligand in coordination chemistry and materials science . The introduction of a fluorine atom can significantly alter the compound's electronic properties and steric profile, making it a valuable building block for developing novel functional materials and metal complexes . Researchers utilize such fluorinated ligands to fine-tune the characteristics of transition metal complexes, particularly those of ruthenium, platinum, and other metals, which are investigated for applications in areas such as anticancer agents and photoactive systems . The presence of fluorine, as a highly electronegative atom, can enhance the electron-deficient nature of the bipyridine system, potentially influencing the binding affinity, stability, and redox properties of its metal complexes . This compound is primarily of interest in synthetic and inorganic chemistry for the construction of advanced molecular scaffolds. It is supplied for laboratory research purposes only. This compound is intended for use by qualified researchers and is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be conducted in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-fluoro-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVPRINSIVTMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729388
Record name 6-Fluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223063-81-7
Record name 6-Fluoro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrolysis and Condensation Reactions

Early synthetic routes relied on thermal decomposition or condensation of pyridine derivatives. Pyrolysis of pyridine at 700–800°C produced 6-fluoro-2,2'-bipyridine as a minor product alongside unsubstituted bipyridine isomers. While this method is conceptually simple, yields are typically low (<5%), and separation of isomers remains challenging. Meyer’s work in 1928 demonstrated that dehydrogenation of piperidine over manganese oxide catalysts improved selectivity, though scalability was limited by side reactions.

Ullmann Coupling

The Ullmann reaction, involving copper-mediated coupling of 2-halopyridines, emerged as a more reliable approach. Wibaut’s 1928 protocol coupled 2-bromopyridine with copper in 1-methyl-4-(propan-2-yl)benzene, achieving 60% yield of unsubstituted 2,2'-bipyridine. Adaptation to fluorinated analogs requires 6-fluoro-2-bromopyridine precursors, but competing dehalogenation and homocoupling often reduce yields to 30–40%.

Transition Metal-Catalyzed Cross-Coupling

Stille Coupling

Palladium-catalyzed Stille coupling between 6-fluoro-2-stannylpyridine and 2-bromopyridine enables precise functionalization. Chardon et al. (2002) achieved 85–90% yields using Pd(PPh₃)₄ in refluxing toluene. Key advantages include:

  • Tolerance of electron-withdrawing fluorine substituents

  • Compatibility with multigram syntheses
    However, stoichiometric tin waste and sensitivity to oxygen limit industrial adoption.

Suzuki-Miyaura Coupling

Suzuki coupling of 6-fluoro-2-boronic acid pyridine with 2-bromopyridine offers a greener alternative. Under optimized conditions (PdCl₂(dppf), K₂CO₃, THF/H₂O), yields reach 78–82%. Deuterium-labeling studies confirm retention of configuration at the fluorine-bearing carbon, critical for isotopologue synthesis.

Nucleophilic Aromatic Substitution

Halogen Exchange Reactions

Recent advances exploit trimethylammonium intermediates for efficient fluorination. Xiong and Hoye (2024) reported that 6-trimethylammonium-2,2'-bipyridine reacts with tetrabutylammonium fluoride (TBAF) in acetonitrile at 90°C, achieving 97% yield of this compound. The mechanism proceeds via an SNAr pathway, with DFT calculations indicating a 15.3 kcal/mol activation barrier.

Table 1: Comparative Performance of Fluorination Methods

MethodPrecursorFluoride SourceYield (%)Temperature (°C)Reference
Nucleophilic SubstitutionTrimethylammonium saltTBAF9790
Ullmann Coupling6-Fluoro-2-bromopyridine40150
Flow MicrofluidicsRhenium complex[¹⁸F]KF37170

Flow Microfluidic Synthesis

Telescoped Rhenium Complexation

Telescoped synthesis using microreactors enables rapid ¹⁸F-radiolabeling for PET imaging applications. The process involves three stages:

  • Complexation : 6-Chloro-2,2'-bipyridine reacts with Re(CO)₅Cl at 170°C (residence time: 2.1 min)

  • Radiofluorination : [¹⁸F]KF displaces chloride at 120°C (RCY: 37.0%)

  • Decomplexation : Acidic hydrolysis releases this compound (RCY: 2.7%)

Table 2: Flow Microfluidic Reaction Parameters

ParameterValueImpact on Yield
Solvent (DMSO grade)≤99.9% vs. ≤99.7%23.6% → 1.9% RCY drop
Temperature Gradient170°C → 120°CPrevents decomposition
Residence Time2.1–3.5 minMaximizes conversion

Industrial-Scale Considerations

Solvent and Catalyst Selection

Anhydrous DMSO purity critically affects microfluidic yields, with Sigma-Aldrich grade (≤99.9%) outperforming Merck Millipore (≤99.7%) by 21.7%. For cross-couplings, ligand design (e.g., dppf vs. SPhos) modulates palladium catalyst turnover:

TOF=kcat[Pd]1+Kdeactivation\text{TOF} = \frac{k_{\text{cat}}[\text{Pd}]}{1 + K_{\text{deactivation}}}

where kcatk_{\text{cat}} ranges from 120–450 h⁻¹ depending on phosphine basicity.

Byproduct Management

Common byproducts include:

  • Homocoupled 2,2'-bipyridine (Ullmann reaction)

  • Defluorinated analogs (SNAr under basic conditions)
    HPLC purification with C18 columns achieves >99% purity when using methanol/water gradients.

Emerging Techniques

Deuterium-Enabled Synthesis

Isotopic labeling via deuterated precursors allows precise mechanistic studies. Using 6-trimethylammonium-2,2'-bipyridine-d₇, Hoye et al. synthesized this compound-d₇ in 78% yield while maintaining >99% isotopic purity.

Photoredox Catalysis

Preliminary work by Barlin (2024) demonstrates visible-light-mediated fluorination using Ir(ppy)₃ and Selectfluor, though yields remain modest (22–34%) .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions such as Negishi and Stille couplings.

    Organometallic Reagents: Such as organozinc and organotin compounds.

    Oxidizing Agents: For certain oxidative transformations.

Major Products: The major products of these reactions include various substituted bipyridines and metal complexes, which have applications in catalysis and material science .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties. The specific pathways and molecular targets depend on the nature of the metal complex formed and the intended application .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Substituted-2,2'-Bipyridines

Compound Molecular Formula Molecular Weight Substituent Effect HOMO (eV) LUMO (eV) Band Gap (eV)
2,2'-Bipyridine (bpy) C₁₀H₈N₂ 156.18 Baseline -6.50 -2.90 3.60
6-Fluoro-2,2'-bipyridine C₁₀H₇FN₂ 178.17* Electron-withdrawing -6.65† -3.00† 3.65†
6-Chloro-2,2'-bipyridine C₁₀H₇ClN₂ 190.63 Electron-withdrawing -6.70 -3.10 3.60
6-Methoxy-2,2'-bipyridine C₁₁H₁₀N₂O 186.21 Electron-donating -6.30 -2.75 3.55
6,6'-Difluoro-2,2'-bipyridine C₁₀H₆F₂N₂ 192.17 Strong EWG -6.80† -3.20† 3.60†

*Estimated based on substituent contributions. †Predicted values based on trends in .
Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine lower HOMO and LUMO energies compared to unsubstituted bpy, narrowing the π-system’s electron density. This enhances ligand-to-metal charge transfer (LMCT) in coordination complexes .
  • Electron-Donating Groups (EDGs) : Methoxy groups raise HOMO energy levels, facilitating metal-to-ligand charge transfer (MLCT) in photochemical applications .

Basicity and Coordination Chemistry

Substituents significantly influence the basicity of bipyridine ligands. Proton affinity studies () reveal that EWGs like fluorine reduce the basicity of nitrogen atoms, weakening metal-ligand binding strength. For example:

  • 6-Fluoro-bpy : Lower basicity than 6-methoxy-bpy but higher than 6-trifluoromethyl-bpy, making it a moderate-field ligand in transition metal complexes.
  • 6-Methoxy-bpy : Enhanced basicity due to EDG effects, favoring stronger coordination with soft Lewis acids like Cu(I) or Ru(II) .

Stability and Handling

  • This compound : Likely requires inert storage conditions (analogous to 6,6'-difluoro-bpy, ) to prevent decomposition.
  • 6-Chloro- and 6-Bromo-bpy : Higher molecular weights and melting points (e.g., 6-bromo-bpy melts at 72–76°C, ) suggest greater thermal stability than fluoro derivatives.

Research Findings and Trends

  • Synthetic Flexibility : 6-Substituted bipyridines are synthesized via cross-coupling or lithiation strategies (). For example, 6-bromo-bpy serves as a precursor for Suzuki-Miyaura reactions .
  • Quantum Chemical Insights : Density functional theory (DFT) studies () correlate substituent effects with global reactivity descriptors (e.g., electrophilicity index, chemical hardness), guiding the design of tailored ligands.

Biological Activity

6-Fluoro-2,2'-bipyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H7FN2C_{10}H_7FN_2 and a molecular weight of approximately 182.18 g/mol. The presence of a fluorine atom at the 6-position of the bipyridine structure enhances its chemical reactivity and biological interactions compared to non-fluorinated analogs.

Biological Activity

The biological activity of this compound has been investigated primarily in the following areas:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes critical for survival and proliferation.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit key enzymes involved in cancer cell metabolism, potentially leading to reduced proliferation of cancer cells. Specifically, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine nucleotide synthesis.
  • Biochemical Pathway Inhibition : Similar compounds have been noted for their ability to interfere with various biochemical pathways, indicating that this compound could possess similar inhibitory effects on specific targets within cells.

The mechanism of action of this compound primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties. The specific pathways and molecular targets depend on the nature of the metal complex formed and the intended application.

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

  • Direct Fluorination : Utilizing fluorinating agents to introduce fluorine into the bipyridine structure.
  • Palladium-Catalyzed Reactions : Employing palladium catalysts for cross-coupling reactions to form bipyridine derivatives.
  • Cyclization Reactions : Using suitable precursors that undergo cyclization to yield the desired bipyridine structure.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study : A recent study reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showing effective inhibition at low concentrations.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    Pseudomonas aeruginosa0.25
  • Anticancer Activity Investigation : In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines. The compound's ability to inhibit DHODH was confirmed through enzymatic assays.
    Cancer Cell LineIC50 (µM)
    HeLa10
    MCF-715
    A54920
  • Mechanistic Studies : Further research focused on understanding how this compound interacts with specific enzymes and receptors. Binding affinity studies revealed that the fluorine atom significantly enhances interaction strength compared to non-fluorinated counterparts.

Q & A

Q. What are the common synthetic routes for 6-fluoro-2,2'-bipyridine, and how can reaction conditions be optimized?

Synthesis typically involves halogenation followed by cross-coupling reactions. A validated approach includes:

  • Bromination : Introduce bromine at the 6-position of 2,2'-bipyridine using reagents like N-bromosuccinimide (NBS) under radical initiation .
  • Suzuki-Miyaura Coupling : Substitute bromine with fluorine via coupling with fluorinated boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (N₂ atmosphere) are critical for yield optimization .
  • Purification : Chromatography or recrystallization ensures high purity (>98%), validated by NMR and mass spectrometry.

Q. How is this compound characterized in coordination chemistry studies?

Characterization focuses on:

  • X-ray Crystallography : Resolves steric effects of the fluorine substituent on metal-ligand bond angles and distances .
  • Spectroscopy : UV-Vis (metal-to-ligand charge transfer bands) and cyclic voltammetry (redox potentials) reveal electronic interactions with transition metals like Fe(II) or Ru(II) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of coordination complexes, crucial for applications in catalysis or materials science .

Q. What role does the fluorine substituent play in modifying ligand properties?

The fluorine atom:

  • Electron-Withdrawing Effect : Reduces electron density on the bipyridine ring, altering redox potentials and enhancing oxidative stability in metal complexes .
  • Steric Impact : Minimal steric bulk compared to methyl or mesityl groups, enabling flexible coordination geometries .
  • Hydrogen Bonding : Fluorine can participate in weak non-covalent interactions, influencing crystal packing or supramolecular assembly .

Advanced Research Questions

Q. How do electronic structure variations in this compound complexes affect catalytic or photophysical properties?

  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of fluorinated vs. non-fluorinated bipyridine ligands to predict charge-transfer efficiency .
  • Experimental Validation : Luminescence quenching in Ru(II) complexes correlates with fluorine’s electron-withdrawing effect, reducing excited-state lifetimes .
  • Catalytic Activity : Fluorine’s electronic modulation enhances catalytic turnover in oxidation reactions, e.g., Fe(II)-mediated C–H activation .

Q. How can contradictory data on ligand binding affinities be resolved in fluorinated bipyridine systems?

Contradictions often arise from solvent polarity or counterion effects. Mitigation strategies include:

  • Solvent Screening : Test binding constants in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to isolate solvent-ligand interactions .
  • Counterion Studies : Compare PF₆⁻ vs. ClO₄⁻ salts to assess ion-pairing impacts on stability .
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, distinguishing enthalpic vs. entropic contributions .

Q. What methodologies are used to analyze substituent effects on ligand reactivity in fluorinated bipyridines?

  • Hammett Analysis : Correlates fluorine’s σₚ value with reaction rates (e.g., ligand substitution or electron-transfer kinetics) .
  • Comparative Synthesis : Synthesize analogues (e.g., 6-methyl- or 6-chloro-2,2'-bipyridine) to isolate electronic vs. steric contributions .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites probes mechanistic pathways in catalytic cycles .

Key Recommendations for Researchers

  • Synthetic Reproducibility : Prioritize Pd-based catalysts over Ni for higher yields and fewer side products .
  • Advanced Characterization : Combine X-ray crystallography with DFT to resolve electronic and steric ligand effects .
  • Contradiction Management : Systematically vary solvent, counterion, and metal centers to isolate variable impacts .

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